molecular formula C9H9N3O B13957526 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol

4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol

Cat. No.: B13957526
M. Wt: 175.19 g/mol
InChI Key: WVUZLRQIWWGTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-1H-1,2,4-triazol-1-yl)phenol is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. With a molecular formula of C 9 H 9 N 3 O and a molecular weight of 175.19 g/mol, this phenol-triazole hybrid serves as a valuable scaffold for the design and synthesis of novel bioactive molecules . The core structure of this compound combines a phenolic ring with a 3-methyl-1,2,4-triazole moiety. This architecture is highly relevant because 1,2,4-triazole derivatives are widely recognized for their diverse pharmacological profiles , including documented anticancer and antifungal activities . The triazole ring is a prominent feature in many drug discovery efforts due to its ability to engage in key hydrogen bonding interactions with biological targets . This reagent holds specific research value in anticancer agent development . Compounds featuring the 1,2,4-triazole core have demonstrated promising mechanisms of action, such as inhibiting tubulin polymerization, which disrupts cell division in cancerous cells . Furthermore, related triazole-phenol hybrids are investigated for their potential as multi-targeting agents , offering a strategic approach to overcome drug resistance in diseases like breast cancer . Researchers utilize this compound to explore structure-activity relationships and develop new heterocyclic hybrids with enhanced antiproliferative properties . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is provided for use in laboratory research to further investigate its potential applications and mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-(3-methyl-1,2,4-triazol-1-yl)phenol

InChI

InChI=1S/C9H9N3O/c1-7-10-6-12(11-7)8-2-4-9(13)5-3-8/h2-6,13H,1H3

InChI Key

WVUZLRQIWWGTSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies for 4 3 Methyl 1h 1,2,4 Triazol 1 Yl Phenol and Analogues

Classical Approaches in Triazole Synthesis

Traditional methods for the synthesis of 1,2,4-triazoles often rely on the cyclization of linear precursors through nucleophilic substitution and intramolecular condensation reactions. These methods, while foundational, can sometimes be limited by harsh reaction conditions and modest yields.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction type for the formation of the 1,2,4-triazole (B32235) ring. In a general approach, a compound containing a suitable leaving group is reacted with a nucleophile to form a new bond that is crucial for the heterocyclic ring structure. For the synthesis of 1-aryl-1,2,4-triazoles, a common strategy involves the reaction of an arylhydrazine with a derivative that provides the remaining carbon and nitrogen atoms of the triazole ring.

While a direct synthesis of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol via a one-step nucleophilic substitution is not commonly reported, a plausible route could involve the reaction of 4-hydrazinylphenol (B107402) with a suitable electrophile containing the N=C-N-C skeleton. However, regioselectivity can be an issue in such reactions.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key step in many classical 1,2,4-triazole syntheses. Two notable named reactions that fall under this category are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org The mechanism proceeds through the initial attack of the hydrazide nitrogen on the amide carbonyl, followed by a series of condensation steps to form the triazole ring. wikipedia.org This reaction often requires high temperatures and can result in low yields. wikipedia.org

The Einhorn-Brunner reaction is the reaction of an imide with an alkyl or aryl hydrazine (B178648) to form an isomeric mixture of 1,2,4-triazoles. wikipedia.org The regioselectivity of this reaction is influenced by the nature of the substituents on the imide. wikipedia.org The reaction is typically acid-catalyzed and involves the condensation of the hydrazine with the diacylamine. scispace.com

A hypothetical intramolecular cyclization route to a precursor of this compound could involve the reaction of an N-acylamidrazone, which can be formed from the reaction of a hydrazide with an imidoyl chloride. Subsequent cyclization, often under thermal or acidic conditions, would lead to the formation of the 1,2,4-triazole ring.

Reaction Reactants General Conditions Key Features
Pellizzari ReactionAmide, HydrazideHigh temperatureForms 3,5-disubstituted 1,2,4-triazoles
Einhorn-Brunner ReactionImide, HydrazineAcid-catalyzedCan produce isomeric mixtures

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more efficient and versatile methods for the construction of 1,2,4-triazole rings, including catalyzed reactions and the use of enabling technologies like microwave irradiation and solid-phase synthesis.

Copper-Catalyzed Synthetic Approaches

While the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the hallmark for the synthesis of 1,2,3-triazoles, copper catalysis is also instrumental in the synthesis of 1,2,4-triazoles. One-pot copper-catalyzed methods have been developed for the synthesis of substituted 1,2,4-triazoles from simple and readily available starting materials like nitriles and hydroxylamine (B1172632) or amidines. nih.govisres.org

A notable copper-catalyzed approach involves the reaction of amidines with nitriles. isres.org This method allows for the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles. The catalytic system often involves a copper salt, a base, and an oxidant, with the reaction proceeding through an oxidative functionalization of a C(sp3)-H bond. isres.org Another strategy involves a copper-catalyzed one-pot reaction of two different nitriles with hydroxylamine, proceeding through an amidoxime (B1450833) intermediate followed by cyclization. nih.gov These copper-catalyzed methods offer the advantages of operational simplicity and the ability to generate a diverse range of substituted 1,2,4-triazoles under relatively mild conditions. isres.org

Reactants Catalyst/Reagents General Conditions Product Type Yield Range
Amidines, NitrilesCopper catalyst, Base, Oxidant (O2)Elevated temperature1,3-Disubstituted 1,2,4-triazolesModerate to high
Two Nitriles, HydroxylamineCu(OAc)2One-pot, elevated temperatureSymmetrically and unsymmetrically substituted 1,2,4-triazolesModerate to good

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govscielo.org.za

For the synthesis of 1,2,4-triazole derivatives, microwave-assisted methods have been successfully applied to various reaction types, including condensation and cyclization reactions. For example, the synthesis of Schiff's bases of 1,2,4-triazole derivatives has been achieved in 5-10 minutes under microwave irradiation. In some cases, microwave-assisted synthesis of 1,2,4-triazoles can be performed in the absence of a catalyst, offering a greener synthetic route. The significant rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Reaction Type Conventional Heating Time Microwave Irradiation Time Yield (Microwave)
Condensation of 4-amino-1,2,4-triazole (B31798) with aldehydesSeveral hours10-25 minutesUp to 97% nih.gov
Cyclization of thiosemicarbazidesSeveral hours33-90 seconds~82% nih.gov
Synthesis from hydrazines and formamideNot specified10 minutes54-81%

Solid-Phase Synthetic Methodologies

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds for high-throughput screening in drug discovery. This methodology has been successfully applied to the synthesis of substituted 1,2,4-triazoles. A common approach involves the use of a resin-bound starting material, to which reagents are added in a stepwise manner. The intermediates are attached to the solid support, which facilitates purification by simple filtration and washing. The final product is then cleaved from the resin.

Solid Support Key Intermediate Reactants for Cyclization Cleavage Condition Product
Merrifield resinResin-bound acylhydrazineOrthoesters, Aniline hydrochloridesTrifluoroacetic acid/Dichloromethane3,4,5-Trisubstituted-1,2,4-triazoles
Merrifield resinResin-bound acylhydrazineIsothiocyanates, NaOHNot specified4,5-Disubstituted-1,2,4-triazole-3-thiones

Synthetic Route Optimization and Yield Enhancement

One established method for the synthesis of the parent compound, 4-(1H-1,2,4-triazol-1-yl)phenol, involves the demethylation of 1-(4-methoxyphenyl)-1H-1,2,4-triazole. This reaction is typically carried out by refluxing with a 48% hydrobromic acid solution, yielding the final product after purification by crystallization from ethanol. prepchem.com

To enhance the efficiency of triazole ring formation, various catalytic systems have been explored. Copper-catalyzed reactions, for instance, have shown promise in the synthesis of 1-aryl-substituted 1,2,4-triazolium salts, which can be precursors to the desired phenolic compounds. Optimization of reaction conditions, including the choice of copper(I) or copper(II) catalysts and solvents like DMF and acetonitrile, has been shown to achieve high conversion rates in relatively short reaction times. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. While a specific protocol for this compound is not detailed in the available literature, the general success of microwave-assisted synthesis for this class of compounds suggests its high potential for optimizing its production.

Phase-transfer catalysis (PTC) offers another avenue for improving the synthesis of triazole-phenol compounds. PTC can facilitate the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids), often leading to increased reaction rates and higher yields. This methodology has been effectively used in the alkylation of phenols and could be adapted for the synthesis or derivatization of this compound.

Derivatization Strategies for Structure-Activity Relationship Investigations

The systematic derivatization of a lead compound is a fundamental strategy in medicinal chemistry to probe its interaction with biological targets and to optimize its pharmacological properties. For this compound, derivatization can be strategically focused on three key regions of the molecule: the phenolic hydroxyl group, the phenyl ring, and the triazole methyl group.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification, allowing for the introduction of a variety of functional groups that can modulate the compound's polarity, solubility, and ability to form hydrogen bonds.

Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis, where the phenoxide ion of this compound reacts with an appropriate alkyl or aryl halide. This approach allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex moieties. For instance, the synthesis of alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides has been reported, demonstrating the feasibility of introducing such groups, which could be adapted to the phenolic oxygen of the target compound. mdpi.com

Esterification: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with carboxylic acids, acid chlorides, or acid anhydrides. These modifications can influence the compound's lipophilicity and may serve as prodrugs that are hydrolyzed in vivo to release the active phenolic compound.

Interactive Table: Representative Ether and Ester Derivatives for SAR Studies

Modification TypeReagent ExamplePotential DerivativeExpected Change in Properties
EtherificationMethyl iodide4-(3-methyl-1H-1,2,4-triazol-1-yl)anisoleIncreased lipophilicity
EtherificationBenzyl bromide1-(4-(Benzyloxy)phenyl)-3-methyl-1H-1,2,4-triazoleIncreased steric bulk
EsterificationAcetic anhydride4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl acetateProdrug potential
EsterificationBenzoyl chloride4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl benzoateIncreased lipophilicity and aromatic interactions

Substituent Variations on the Phenyl Ring

The phenyl ring offers multiple positions for the introduction of substituents, which can significantly impact the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution reactions are the primary means to achieve such modifications.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can influence the compound's metabolic stability, binding affinity, and pharmacokinetic properties. Structure-activity relationship studies of related dual aromatase–sulfatase inhibitors have shown that the position and nature of the halogen substituent on the phenyl ring are critical for biological activity. nih.gov For example, in a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, the introduction of a meta-halogen substituent on the terminal phenyl ring was found to increase the hydrophobic nature of the molecule and contribute to the stabilization of the inhibitor-enzyme complex. nih.govacs.org

Nitration: The introduction of a nitro group can serve as a handle for further functionalization, for example, by reduction to an amino group. The nitration of phenols can be achieved using various reagents, with regioselectivity being a key consideration. Reagents such as cerium (IV) ammonium (B1175870) nitrate (B79036) have been used for the regioselective ortho-nitration of phenols. arkat-usa.org

Interactive Table: Phenyl Ring Substitutions for SAR Studies

Substitution TypeReagent ExamplePotential ProductPotential Impact on Activity
BrominationN-Bromosuccinimide4-(2-Bromo-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol)Altered electronic properties and binding interactions
ChlorinationN-Chlorosuccinimide4-(2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol)Increased lipophilicity
NitrationNitric Acid/Sulfuric Acid4-(3-Methyl-2-nitro-1H-1,2,4-triazol-1-yl)phenolIntroduction of a handle for further functionalization

Alterations to the Triazole Methyl Group

Modifying the methyl group at the 3-position of the triazole ring provides another avenue to explore the SAR of this chemical scaffold.

Functionalization: The methyl group could potentially be functionalized through radical halogenation to introduce a handle for further derivatization. For example, conversion to a bromomethyl group would allow for subsequent nucleophilic substitution reactions to introduce a variety of functional groups such as ethers, esters, and amines.

Replacement with other alkyl or aryl groups: Synthesis of analogues with different substituents at the 3-position would require starting from different precursors in the triazole ring synthesis. For example, using a different alkyl or aryl nitrile in the ring-forming reaction could lead to a diverse set of analogues. Studies on other 1,2,4-triazole derivatives have shown that the nature of the substituent at this position can significantly influence biological activity.

Interactive Table: Triazole Methyl Group Modifications for SAR Studies

Modification StrategyIntermediatePotential Final DerivativeRationale
Halogenation4-(3-(Bromomethyl)-1H-1,2,4-triazol-1-yl)phenol4-(3-(Methoxymethyl)-1H-1,2,4-triazol-1-yl)phenolExplore impact of polar substituents
ReplacementN/A (requires de novo synthesis)4-(3-Ethyl-1H-1,2,4-triazol-1-yl)phenolInvestigate effect of alkyl chain length
ReplacementN/A (requires de novo synthesis)4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenolIntroduce additional aromatic interactions

Advanced Spectroscopic and Structural Characterization of 4 3 Methyl 1h 1,2,4 Triazol 1 Yl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. Analysis of one- and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals in 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is characterized by distinct signals corresponding to the phenolic hydroxyl group, the aromatic protons on the phenol (B47542) ring, the triazole ring proton, and the methyl group protons.

The phenolic -OH proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The protons of the para-substituted phenyl ring exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the hydroxyl group are expected to be more shielded (upfield) than the protons ortho to the triazole substituent. The triazole ring contains a single proton, which resonates as a sharp singlet in the aromatic region. The methyl group attached to the triazole ring also appears as a sharp singlet, but at a much higher field.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Phenolic OH Variable (broad s) s (broad)
Triazole CH ~8.0 - 8.5 s
Phenyl H (ortho to triazole) ~7.6 - 7.8 d
Phenyl H (ortho to OH) ~6.9 - 7.1 d
Methyl CH₃ ~2.3 - 2.6 s

Note: Chemical shifts are approximate and can vary based on the solvent used.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, seven distinct signals are expected: four for the phenyl ring carbons, two for the triazole ring carbons, and one for the methyl carbon.

The carbon atom of the phenol ring attached to the hydroxyl group (C-OH) is the most deshielded among the phenyl carbons. The quaternary carbon of the triazole ring (C-CH₃) is also significantly deshielded. The remaining aromatic carbons and the triazole CH carbon appear in the typical aromatic region (115-150 ppm). The methyl carbon provides a characteristic signal in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Phenolic C-OH ~155 - 160
Triazole C-CH₃ ~150 - 155
Triazole CH ~140 - 145
Phenyl C (ipso to triazole) ~130 - 135
Phenyl CH (ortho to triazole) ~122 - 126
Phenyl CH (ortho to OH) ~115 - 118
Methyl CH₃ ~10 - 15

Note: Chemical shifts are approximate and can vary based on the solvent used.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, a key correlation would be observed between the coupled protons on the phenol ring, confirming their ortho relationship. No other cross-peaks are expected, as the other protons (OH, triazole CH, and methyl CH₃) are isolated spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edulibretexts.org It allows for the direct assignment of protonated carbons. For example, the proton signal at ~8.0-8.5 ppm would show a cross-peak with the carbon signal at ~140-145 ppm, confirming the triazole C-H group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.orgresearchgate.net It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations include the triazole proton showing a cross-peak to the quaternary carbon of the triazole ring and the ipso-carbon of the phenyl ring. Similarly, the methyl protons would show correlations to both carbons within the triazole ring.

Table 3: Key Expected 2D NMR Correlations

Experiment Correlating Nuclei Expected Information
COSY Phenyl H (ortho to triazole) ↔ Phenyl H (ortho to OH) Confirms the connectivity within the phenyl ring.
HSQC Triazole CH ↔ Triazole C Assigns the triazole C-H group.
Phenyl H's ↔ Phenyl C's Assigns the protonated phenyl carbons.
Methyl CH₃ ↔ Methyl C Assigns the methyl C-H group.
HMBC Triazole CH ↔ Triazole C-CH₃ Confirms connectivity within the triazole ring.
Triazole CH ↔ Phenyl C (ipso) Links the triazole and phenyl rings.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound display characteristic absorption bands corresponding to its constituent functional groups. nih.govresearchgate.net

O-H Stretch: A prominent, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group's stretching vibration, which is often involved in hydrogen bonding. okstate.edu

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The region between 1400-1650 cm⁻¹ is complex, containing bands from the C=C stretching vibrations of the aromatic phenol ring and the C=N and N=N stretching vibrations of the 1,2,4-triazole (B32235) ring. researchgate.net

Table 4: Characteristic Vibrational Frequencies and Assignments

Frequency Range (cm⁻¹) Assignment Description
3200 - 3600 ν(O-H) Phenolic hydroxyl stretch
3000 - 3150 ν(C-H) Aromatic C-H stretch
2850 - 3000 ν(C-H) Methyl C-H stretch
1550 - 1620 ν(C=C), ν(C=N) Aromatic and triazole ring stretching
1400 - 1500 ν(C=C), ν(C=N) Aromatic and triazole ring stretching
1200 - 1300 δ(O-H), ν(C-O) Phenol in-plane bend and C-O stretch

The molecule's conformation is largely defined by the dihedral angle between the planes of the phenol and triazole rings. While free rotation around the C-N single bond is expected in solution, certain conformations may be energetically preferred. Theoretical studies and crystal structure analyses of similar N-aryl triazoles show that a non-planar arrangement is common, with a significant dihedral angle between the two rings. um.esnih.gov

Vibrational spectroscopy can offer indirect evidence of the dominant conformation. The degree of electronic conjugation between the two rings is dependent on this dihedral angle. A more planar conformation would lead to greater π-electron delocalization, which could subtly shift the frequencies and intensities of the ring stretching modes (ν(C=C) and ν(C=N)). ekb.eg Comparing experimental IR and Raman spectra with theoretical spectra calculated for different dihedral angles can help elucidate the most stable conformation of the molecule in its ground state. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. For derivatives of this compound, this method provides insight into the conjugated π-electron systems involving the phenol and triazole rings.

Electronic Transition Analysis

The electronic spectrum of compounds containing aromatic rings like phenol and heterocyclic systems like 1,2,4-triazole is primarily characterized by absorptions arising from π → π* and n → π* transitions. libretexts.org The phenol and triazole moieties both contain π bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms, which dictate the molecule's spectroscopic properties.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. libretexts.org In conjugated systems, the energy gap for these transitions is smaller, leading to absorption at longer wavelengths. libretexts.org For instance, a study on quinoline-based 1,2,3-triazole hybrids identified a broad absorption peak between 260 nm and 310 nm, which was attributed to π → π* transitions. mdpi.com Similarly, derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide exhibit maximum absorption (λmax) values around 296-297 nm. nih.gov

The n → π* transitions involve exciting an electron from a non-bonding orbital to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.org The presence of lone pairs on the nitrogen atoms of the triazole ring and the oxygen atom of the phenol group makes n → π* transitions possible in these types of molecules. The high intensity of observed absorption bands in some triazole derivatives suggests a high probability of electron transitions, indicating that they are electronically allowed. researchgate.net

{ "headers": [ {"name": "Compound Type", "type": "TEXT"}, {"name": "Observed λmax (nm)", "type": "NUMBER"}, {"name": "Attributed Transition", "type": "TEXT"} ], "rows": [ {"cells": ["N-(2-chlorophenyl) propanamide triazole derivative", 297, "π → π"]}, {"cells": ["N-(3-nitrophenyl) propanamide triazole derivative", 296, "π → π"]}, {"cells": ["Quinoline-based 1,2,3-triazole hybrid", "260-310 (broad)", "π → π*"]} ], "caption": "Table 1: Representative UV-Vis absorption data for related triazole derivatives. Data sourced from mdpi.comnih.gov." }

Solvent Effects on Electronic Spectra

The electronic absorption spectra of polar molecules like triazole-phenol derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov The solvent can differentially stabilize the ground state and the excited state of the molecule, leading to shifts in the absorption maximum.

Studies on related 1,2,4-triazolium ylids, which are zwitterionic, have shown that their visible electronic absorption bands are sensitive to the solvent environment. nih.govmdpi.com In binary solvent mixtures, such as water-ethanol or water-methanol, the spectral shifts can be analyzed to understand the contributions of universal (e.g., dipole-dipole) and specific (e.g., hydrogen bonding) interactions. nih.gov

The introduction of a triazole ring into solvatochromic dyes has been shown to induce a bathochromic (red) shift in the emission spectra, an effect attributed to the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgchalmers.sersc.org This suggests that the triazole moiety plays a significant role in modulating the electronic properties of the molecule, which would likely be reflected in the solvent-dependent UV-Vis absorption spectra of this compound derivatives. The interactions between the phenolic hydroxyl group and protic solvents via hydrogen bonding would also be a critical factor in determining the extent of any observed solvatochromic shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition and confirmation of its molecular formula. For the compound this compound, the molecular formula is C₉H₉N₃O. HRMS is used to validate proposed structures in newly synthesized compounds, as demonstrated in the characterization of quinoline-based triazole derivatives. mdpi.com

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated mass is then compared to the experimentally determined mass from the HRMS instrument.

{ "headers": [ {"name": "Element", "type": "TEXT"}, {"name": "Count", "type": "NUMBER"}, {"name": "Isotopic Mass (Da)", "type": "NUMBER"}, {"name": "Total Mass (Da)", "type": "NUMBER"} ], "rows": [ {"cells": ["Carbon (¹²C)", 9, 12.000000, 108.000000]}, {"cells": ["Hydrogen (¹H)", 9, 1.007825, 9.070425]}, {"cells": ["Nitrogen (¹⁴N)", 3, 14.003074, 42.009222]}, {"cells": ["Oxygen (¹⁶O)", 1, 15.994915, 15.994915]} ], "caption": "Table 2: Calculation of the theoretical exact mass for the neutral molecule C₉H₉N₃O." }

Calculated Monoisotopic Mass of [M+H]⁺: 176.0818 Da

An experimental HRMS measurement yielding a mass value very close to this theoretical value (typically within 5 ppm) would serve to confirm the molecular formula C₉H₉N₃O.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure.

The fragmentation of 1,2,4-triazole derivatives often involves the sequential loss of small neutral molecules. researchgate.netresearchgate.net For this compound, key fragmentation pathways would likely include:

Cleavage of the Triazole Ring: The heterocyclic ring can undergo cleavage, leading to the loss of stable neutral molecules like nitrogen (N₂, 28 Da), hydrogen cyanide (HCN, 27 Da), or methyl isocyanide (CH₃NC, 41 Da).

Loss of the Methyl Group: Cleavage of the C-C bond can result in the loss of a methyl radical (•CH₃, 15 Da), leading to a significant peak at [M-15]⁺.

Fragmentation of the Phenol Ring: The phenolic portion can undergo characteristic cleavages, such as the loss of carbon monoxide (CO, 28 Da) from the phenoxy cation.

Cleavage at the N-C Bond: The bond between the triazole nitrogen and the phenyl ring can break, leading to ions corresponding to the triazole and phenol fragments.

Analysis of the mass spectra of various 1,2,4-triazole derivatives has shown common fragmentation patterns that are indicative of the core structure. researchgate.netresearchgate.net For example, in the mass spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the molecular ion (M⁺) was the base peak, with a significant [M-H]⁺ fragment also observed. mdpi.com The specific fragments and their relative abundances for this compound would confirm the connectivity of the methyl, triazole, and phenol components.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical properties.

While specific crystallographic data for this compound is not available in the searched literature, the structure of the closely related compound 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol provides a representative example of the structural features expected for this class of molecules. nih.gov

Analysis of this related structure reveals that the molecule crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The benzene (B151609) ring and the triazole ring are not coplanar, forming a significant dihedral angle between their planes. nih.gov In the crystal lattice, molecules are linked into chains by strong O-H···N hydrogen bonds between the hydroxyl group of the phenol and an unsubstituted nitrogen atom of the triazole ring. nih.gov These chains are further organized into layers through weaker C-H···N interactions and stabilized in three dimensions by π-π stacking between the triazole rings. nih.gov

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These structural features, particularly the dihedral angle between the rings and the extensive hydrogen bonding network, are critical in determining the solid-state packing and physical properties of the compound. It is highly probable that this compound would exhibit similar intermolecular interactions, dominated by hydrogen bonding involving the phenolic -OH group and the nitrogen atoms of the triazole ring.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular and crystal structure of chemical compounds. This technique allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and torsion angles, thereby providing an unambiguous depiction of the molecule's conformation in the solid state.

For derivatives of the 1,2,4-triazole-phenol scaffold, SCXRD analysis reveals critical structural parameters. In a closely related compound, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, X-ray analysis showed that it crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The analysis provided precise bond lengths, such as C1—N2 [1.308 (2) Å] and C2—N3 [1.317 (2) Å], confirming their double bond character. nih.gov Furthermore, the dihedral angle between the benzene ring and the triazole plane was determined to be 33.40 (5)°. nih.gov

The collection of such high-resolution data is fundamental for confirming the chemical structure synthesized and for understanding the preferred conformation adopted by the molecule in the crystalline environment. These structural details form the basis for analyzing the intermolecular interactions that dictate the crystal packing.

Table 1: Representative Crystallographic Data for a 1,2,4-Triazole-Phenol Derivative

This table presents data for the related compound 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol as a representative example.

ParameterValueReference
Chemical FormulaC₉H₉N₃OS nih.gov
Formula Weight207.25 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a (Å)5.3975 (10) nih.gov
b (Å)10.0099 (19) nih.gov
c (Å)18.311 (3) nih.gov
β (°)91.010 (3) nih.gov
Volume (ų)989.2 (3) nih.gov
Z (molecules/unit cell)4 nih.gov
Temperature (K)296 nih.gov

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices

The crystal packing of phenol-containing triazole derivatives is significantly influenced by a variety of non-covalent interactions, with hydrogen bonding playing a predominant role. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen atoms of the triazole ring) facilitates the formation of robust and predictable supramolecular structures.

The most typical interaction observed is the classical O—H⋯N hydrogen bond formed between the phenolic group of one molecule and an unsubstituted nitrogen atom of the triazole ring of an adjacent molecule. nih.govnih.gov This interaction is a primary driving force in the crystal assembly. For instance, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked head-to-tail by these O—H⋯N hydrogen bonds, forming one-dimensional zigzag chains that extend along a crystallographic axis. nih.gov Similarly, in 3-(1H-1,2,4-triazol-4-yl)phenol, intermolecular O—H⋯N hydrogen bonds also link molecules into one-dimensional chains. researchgate.netresearchgate.net

Beyond these primary interactions, weaker C—H⋯N and C—H⋯O hydrogen bonds often provide additional stability, extending the dimensionality of the supramolecular architecture. nih.govcardiff.ac.uk These weaker interactions can link the primary one-dimensional chains into two-dimensional layers. nih.gov

Table 2: Common Intermolecular Interactions in Triazole-Phenol Crystal Lattices

Interaction Type Donor Acceptor Typical Motif Formed Reference
Hydrogen Bond O-H (Phenol) N (Triazole) Chains, Dimers nih.govnih.gov
Hydrogen Bond C-H (Aromatic/Alkyl) N (Triazole) Layers, Networks nih.gov
Hydrogen Bond C-H (Aromatic/Alkyl) O (Phenol) Networks cardiff.ac.uk

Tautomeric Form Identification in Crystalline State

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, a phenomenon where isomers exist that differ only in the position of a proton. researchgate.net For derivatives of this compound, tautomerism can involve the migration of the proton from the phenolic hydroxyl group to one of the nitrogen atoms on the triazole ring. researchgate.net This would result in a zwitterionic tautomer.

In solution, different tautomers can exist in a dynamic equilibrium. However, in the solid state, crystallization often isolates a single, thermodynamically most stable tautomer under the specific crystallization conditions. This phenomenon is sometimes referred to as tautomeric polymorphism, where different crystalline forms may contain different tautomers. ic.ac.uk

Single-crystal X-ray diffraction is a powerful tool for the unambiguous identification of the dominant tautomeric form in the crystalline state. By accurately locating the positions of hydrogen atoms, or by analyzing the bond lengths within the triazole and phenol rings, the specific tautomer can be identified. For example, a neutral phenolic form would exhibit a clear C-O single bond and an O-H bond on the phenol ring. Conversely, a zwitterionic form would show a C=O double bond character and the proton would be located on a triazole nitrogen atom, which could be confirmed through difference Fourier maps during crystallographic refinement. The ability to identify the specific tautomer present in the solid state is crucial, as the tautomeric form can significantly influence the compound's hydrogen bonding patterns, physical properties, and biological activity. researchgate.net

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic structure and properties of molecules. For a compound like 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol, DFT studies would typically involve the following analyses:

Geometry Optimization and Conformational Analysis

This process determines the most stable three-dimensional arrangement of the atoms in a molecule, its bond lengths, and bond angles. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its environment.

Electronic Structure Properties (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy gap between them provides information about the molecule's reactivity and stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. This information is invaluable for interpreting experimental spectroscopic data and confirming the compound's structure.

Chemical Reactivity Descriptors (Global Hardness, Electrophilicity Index)

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and are useful in predicting its behavior in chemical reactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Target Interaction Profiling

In drug discovery, molecular docking is used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. This analysis can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and estimate the binding affinity, providing insights into the compound's potential biological activity.

While the specific computational data for this compound is not available, the general methodologies described above are standard practice in the computational investigation of novel chemical entities. Future research may yet provide the specific data required for a detailed analysis of this particular compound.

Binding Affinity Prediction and Energetic Analysis

Predicting the binding affinity between a small molecule, such as this compound, and a biological target is a cornerstone of computational drug discovery. This process typically involves molecular docking simulations, where the compound is placed into the binding site of a protein in various orientations and conformations to find the most stable binding mode.

The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), which is calculated using scoring functions that account for various energetic contributions. These can include:

Van der Waals interactions: Attractive or repulsive forces between atoms.

Electrostatic interactions: Forces between charged or polar atoms.

Hydrogen bonds: A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom.

Solvation effects: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.

More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be employed on the docked poses to provide a more accurate estimation of the binding free energy.

Table 1: Hypothetical Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as no experimental or computational data is currently available.)

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Energetic Contributions
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking and modeling studies is the identification of the specific amino acid residues within the protein's binding site that form key interactions with the ligand. These interactions are vital for the stability of the ligand-protein complex and for the compound's biological activity.

Analysis of the docked conformation of this compound would reveal:

Hydrogen bond donors and acceptors: Identifying which atoms on the compound and which residues in the protein are involved in hydrogen bonding.

Hydrophobic interactions: Pinpointing nonpolar residues that interact with the hydrophobic regions of the compound, such as the phenyl and methyl groups.

Pi-stacking interactions: Aromatic rings, like the phenol (B47542) and triazole rings, can engage in stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Understanding the binding site characteristics, including its size, shape, and electrostatic potential, provides valuable insights for optimizing the ligand's structure to improve its affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of analogs of this compound, a dataset of these compounds with their experimentally determined biological activities (e.g., IC50 or EC50 values) would be required. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that can predict the activity of new, untested compounds.

QSAR models rely on the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, counts of specific functional groups).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area).

The resulting QSAR equation or model would highlight which descriptors have the most significant impact on the biological activity, thereby guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecular system over time, offering insights that are not available from static docking models.

By simulating the movement of atoms in the protein-ligand complex in a simulated physiological environment, MD can be used to:

Assess the stability of the binding pose: MD simulations can confirm whether the binding mode predicted by docking is stable over time.

Study conformational changes: Both the ligand and the protein can change their conformations upon binding. MD can reveal these dynamic changes.

Analyze the flexibility of the protein: MD simulations can identify flexible and rigid regions of the protein, which can be important for ligand binding and biological function.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex (Note: This table is for illustrative purposes only, as no simulation data is currently available.)

Simulation ParameterValue
Simulation TimeData Not Available
Root Mean Square Deviation (RMSD) of LigandData Not Available
Root Mean Square Fluctuation (RMSF) of Protein ResiduesData Not Available
Number of Stable Hydrogen BondsData Not Available

Ligand-Protein Binding Dynamics

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential binding interactions of triazole derivatives with various protein targets. While specific molecular dynamics simulations for this compound are not extensively documented in publicly available literature, insights can be drawn from docking studies of structurally similar compounds. These studies suggest that the triazole moiety and the phenol group are key pharmacophoric features that govern interactions within protein active sites.

Derivatives of 1,2,4-triazole (B32235) have been shown to engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the aromatic nature of both the triazole and phenyl rings allows for stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. For instance, studies on other 1,2,4-triazole derivatives have demonstrated their ability to bind to the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), a key protein in cancer progression. nih.govacs.org In these interactions, the triazole core often forms crucial hydrogen bonds with backbone atoms of the protein. nih.govacs.org

The phenolic hydroxyl group in this compound is also a significant contributor to binding affinity, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to form strong interactions with polar residues in a binding pocket. The methyl group on the triazole ring can contribute to hydrophobic interactions, further stabilizing the ligand-protein complex.

Molecular docking studies on analogous 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives with hormone-related receptors have indicated that these types of molecules can effectively bind to the active sites of enzymes involved in hormone biosynthesis and signaling pathways. nih.gov This suggests that the phenol and triazole rings are crucial for molecular recognition and binding.

A hypothetical representation of the binding interactions for this compound, based on findings for similar molecules, is summarized in the table below.

Interaction Type Potential Interacting Group on Compound Potential Interacting Amino Acid Residues
Hydrogen BondingTriazole Nitrogen Atoms, Phenolic Hydroxyl GroupSerine, Threonine, Aspartate, Glutamate, Histidine
π-π StackingTriazole Ring, Phenyl RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsMethyl Group, Phenyl RingAlanine, Valine, Leucine, Isoleucine, Proline

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Excluding Actual Toxicity/Adverse Effects)

In silico tools are frequently employed in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles. These predictions are based on the molecular structure and physicochemical properties of the compound.

For this compound, several key molecular properties can be calculated to predict its likely pharmacokinetic behavior. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess "drug-likeness." Molecules with low molecular weight (<500 Da) are generally more easily absorbed and distributed. lew.ro The number of hydrogen bond donors and acceptors is also a critical factor influencing a molecule's solubility and membrane permeability. lew.ro

Triazole derivatives, in general, are recognized for their metabolic stability. nih.gov The triazole ring is often resistant to metabolic degradation, which can contribute to a longer half-life in the body.

The table below presents a summary of predicted molecular properties for this compound relevant to its pharmacokinetic profile, based on general principles and data from studies on similar heterocyclic compounds.

Molecular Property Predicted Value/Characteristic Pharmacokinetic Relevance
Molecular Weight ( g/mol )Approx. 175.19Low molecular weight suggests good potential for absorption and distribution.
LogP (Octanol-Water Partition Coefficient)Moderately LipophilicInfluences solubility, membrane permeability, and binding to plasma proteins.
Hydrogen Bond Donors1 (from the phenolic -OH group)Affects solubility and ability to cross biological membranes.
Hydrogen Bond Acceptors4 (3 from triazole nitrogens, 1 from phenolic oxygen)Affects solubility and interactions with biological targets.
Polar Surface Area (PSA)ModerateA key indicator of membrane permeability and potential for oral bioavailability.
Rotatable Bonds1Low number of rotatable bonds suggests good oral bioavailability.
Lipinski's Rule of Five ComplianceLikely to complySuggests "drug-like" properties and potential for good oral bioavailability.
Metabolic StabilityExpected to be relatively highThe triazole ring is generally resistant to metabolic breakdown.

It is important to note that these are theoretical predictions and that experimental validation is necessary to confirm the actual pharmacokinetic profile of this compound. However, these in silico assessments provide valuable early-stage guidance on the compound's potential as a therapeutic agent.

Mechanistic Biological Investigations in Vitro and Target Based Research

Enzyme Inhibition Studies

Modulation of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

There are no specific studies in the available scientific literature that have evaluated the inhibitory effect of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol on the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF).

Research has been conducted on a series of 4-substituted triazole-phenols to investigate their structure-activity relationships in binding to MIF. acs.org However, a detailed review of such studies, including the work by Xiao et al. (2020), indicates that this compound was not included in the series of compounds tested. researchgate.net Therefore, no data regarding its IC50 value or its potential to modulate MIF tautomerase activity is available.

Cyclin-Dependent Kinase 2 (CDK2) Target Engagement

There is no information available in the current scientific literature regarding the direct interaction or target engagement of this compound with Cyclin-Dependent Kinase 2 (CDK2). While various triazole-containing compounds have been investigated as potential CDK2 inhibitors, research has not specifically addressed this particular molecule.

Other Enzyme Target Investigations

Beyond the enzymes specified above, there is a lack of publicly available research on the broader enzyme inhibition profile of this compound. Comprehensive enzyme screening to identify other potential biological targets for this compound has not been reported in the scientific literature.

Molecular Mechanism of Action Studies

Consistent with the absence of specific enzyme inhibition data, there are no published studies detailing the molecular mechanism of action for this compound. Mechanistic studies are typically contingent on the identification of a specific biological target and a measurable biological effect, which have not been documented for this compound.

Interaction with Specific Cellular Proteins (e.g., Tubulin Polymerization Inhibition)

No studies detailing the interaction of this compound with specific cellular proteins, such as its effect on tubulin polymerization, were identified. While other 1,2,4-triazole (B32235) derivatives have been investigated as tubulin polymerization inhibitors, this specific activity has not been reported for the requested compound.

Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest) in In Vitro Models

There is no available research demonstrating the ability of this compound to induce cellular processes like apoptosis or cell cycle arrest in in vitro models. Studies on similar compounds suggest this as a potential area of investigation.

Chemosensory Mechanisms and Reactive Oxygen Species (ROS) Generation in Cellular Contexts

Information regarding the involvement of this compound in chemosensory mechanisms or its capacity to generate reactive oxygen species in cellular contexts is not present in the current scientific literature.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Impact of Substituent Variations on Inhibitory Potency and Selectivity

A structure-activity relationship analysis for this compound is not possible as there are no reported studies on its inhibitory potency or that of its close analogs with systematic substituent variations.

Identification of Pharmacophoric Features

Without biological activity data, the key pharmacophoric features of this compound responsible for any potential biological interactions cannot be identified.

Antioxidant Property Characterization

While phenol-substituted triazoles, in general, are explored for their antioxidant properties, specific studies characterizing the antioxidant capacity of this compound have not been found.

In Vitro Radical Scavenging Assays (DPPH, ABTS)

To quantify the radical-scavenging ability of a compound, several in vitro assays are commonly employed. Among the most prevalent are the DPPH and ABTS assays, which rely on spectrophotometric methods to measure a compound's capacity to neutralize stable synthetic radicals. bioivt.com

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is an efficient and widely used method for assessing the ability of a compound to act as a proton radical scavenger or hydrogen donor. mdpi.com The DPPH radical is a stable free radical that exhibits a deep purple color in solution, with a characteristic strong absorption at approximately 517 nm. When an antioxidant compound donates a hydrogen atom or electron to DPPH, the radical is neutralized, leading to a loss of the violet color. mdpi.com The degree of discoloration, measured by the decrease in absorbance, is directly proportional to the radical-scavenging activity of the compound. mdpi.com

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method used to evaluate antioxidant capacity. nih.gov In this assay, the ABTS radical cation (ABTS•+) is generated through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. nih.gov The resulting blue-green radical solution has a maximum absorbance at around 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral, colorless form. A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the assessment of antioxidant activity in both hydrophilic and lipophilic compounds. stuba.sk

Table 1: Comparison of DPPH and ABTS Radical Scavenging Assays
FeatureDPPH AssayABTS Assay
Radical Type2,2-diphenyl-1-picrylhydrazyl (stable free radical)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+)
PrincipleReduction of the purple DPPH radical to a colorless or pale yellow hydrazine (B178648) by an antioxidant.Reduction of the blue-green ABTS•+ radical cation back to its colorless neutral form by an antioxidant.
Wavelength of Max. Absorbance~517 nm~734 nm
SolubilityTypically performed in organic solvents (e.g., methanol, ethanol).Applicable in both aqueous and organic solvent systems.
ApplicabilityPrimarily for lipophilic compounds.Suitable for both hydrophilic and lipophilic compounds. stuba.sk

Mechanistic Pathways of Antioxidant Action (HAT, SET-PT, SPLET)

The radical-scavenging activity of phenolic antioxidants like this compound can occur through several distinct chemical mechanisms. Understanding these pathways is crucial for elucidating the compound's behavior in different chemical environments. The three primary mechanisms are Hydrogen Atom Transfer (HAT), Sequential Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss-Electron Transfer (SPLET). mdpi.com

Hydrogen Atom Transfer (HAT): This is a direct, one-step mechanism where the antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), thereby neutralizing it. frontiersin.org The efficiency of this process is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a weaker bond, facilitating easier hydrogen donation. mdpi.com

ArOH + R• → ArO• + RH

Sequential Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant transfers an electron to the free radical to form a radical cation (ArOH•+) and an anion (R⁻). frontiersin.org In the second step, the radical cation transfers a proton to the anion. The favorability of the initial step is governed by the antioxidant's ionization potential (IP). mdpi.com

ArOH + R• → ArOH•+ + R⁻ ArOH•+ + R⁻ → ArO• + RH

Sequential Proton Loss-Electron Transfer (SPLET): This mechanism is also a two-step process, which is particularly significant in polar solvents. The phenolic antioxidant first deprotonates to form a phenoxide anion (ArO⁻). Subsequently, this anion donates an electron to the free radical. mdpi.com The initial deprotonation step is governed by the proton affinity (PA) of the anion, while the second step depends on the electron transfer enthalpy (ETE). mdpi.com

ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻

Table 2: Comparison of Antioxidant Action Mechanisms
MechanismDescriptionKey Thermodynamic Parameter(s)Environment
HATDirect transfer of a hydrogen atom in a single step.Bond Dissociation Enthalpy (BDE)Favored in non-polar solvents.
SET-PTTwo steps: Electron transfer followed by proton transfer.Ionization Potential (IP)Can occur in various media.
SPLETTwo steps: Proton loss (deprotonation) followed by electron transfer.Proton Affinity (PA), Electron Transfer Enthalpy (ETE)Favored in polar solvents.

Exploration of Metal Ion Complexation and Catalytic Potential

The structure of this compound contains multiple potential coordination sites, making it a candidate for forming complexes with metal ions. The 1,2,4-triazole ring possesses nitrogen atoms that can act as electron-pair donors (Lewis bases), while the phenolic hydroxyl group provides an oxygen donor site. Such compounds are known as ligands in coordination chemistry. ijacskros.com

The ability of triazole derivatives to coordinate with a wide range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II), is well-documented. ekb.egekb.eg The formation of these metal complexes can significantly alter the chemical and physical properties of the parent ligand. Spectroscopic techniques such as FT-IR, UV-visible, and NMR, along with elemental analysis and conductivity measurements, are used to characterize the structure and geometry of these complexes. ekb.eg The coordination typically involves the nitrogen atoms of the triazole ring and, in this case, potentially the deprotonated phenolic oxygen, allowing the ligand to bind to a metal center. ijacskros.com

The resulting metal-ligand complexes may exhibit significant catalytic potential. Supramolecular catalysis often involves metal complexes that can activate substrates or facilitate chemical reactions. beilstein-journals.org For instance, metal complexes involving nitrogen and oxygen donor ligands can catalyze various reactions, such as aerobic oxidations. nih.gov The specific catalytic activity would depend on the choice of metal ion, the coordination geometry, and the electronic environment provided by the this compound ligand. Identifying the specific ligands on a molecule that coordinate with catalytic metal ions is crucial for understanding the potential mechanisms of action. nih.gov

Table 3: Potential for Metal Ion Complexation
Structural Feature of LigandPotential Donor Atom(s)Commonly Complexed Metal IonsPotential Applications
1,2,4-Triazole RingNitrogen (N2, N4)Cu(II), Ni(II), Co(II), Zn(II), Fe(II/III), Cd(II) ijacskros.comekb.egekb.egCatalysis, material science, development of new bioactive compounds.
Phenol (B47542) GroupOxygen (O)

Broader Applications and Future Research Directions

Lead Compound Identification and Optimization in Chemical Biology Pipelines

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs. frontiersin.orgchemijournal.com The unique structural features of triazoles, including their ability to participate in hydrogen bonding and dipole interactions, make them ideal scaffolds for designing molecules that can effectively interact with biological targets. frontiersin.org The combination of a triazole ring with a phenol (B47542) group, as seen in 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol, offers a valuable starting point for the development of new therapeutic agents. nih.gov

The phenol moiety can be readily modified to introduce a variety of substituents, allowing for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. nih.gov This process of chemical modification, known as lead optimization, is a critical step in the drug discovery pipeline. For instance, researchers have synthesized series of triazole derivatives with different substitutions on the phenyl ring to explore their structure-activity relationships (SAR) and identify compounds with enhanced biological activity. mdpi.com The insights gained from these studies can guide the rational design of new drug candidates with improved efficacy and reduced side effects. researchgate.net

The triazole-phenol scaffold has been investigated for a range of therapeutic applications, including the development of anticancer, antifungal, and anticonvulsant agents. chemijournal.comnih.gov For example, certain 1,2,3-triazole derivatives have demonstrated promising anticancer properties by targeting specific enzymes and pathways involved in tumor growth. chemijournal.com The versatility of the triazole-phenol core makes it a valuable platform for the discovery of novel drugs targeting a wide array of diseases.

Applications in Materials Science (e.g., Corrosion Inhibition)

In the field of materials science, triazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. ijcsi.pronih.gov The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. ijcsi.pro The presence of heteroatoms such as nitrogen and oxygen, along with π-electrons in the aromatic rings, facilitates the strong adsorption of these molecules onto the metal surface. researchgate.net

The phenol group in this compound can enhance its corrosion inhibition efficiency. Phenolic compounds have been recognized for their anticorrosion properties, which are ascribed to their unique structural characteristics, including the presence of hydroxyl groups. mdpi.com The combination of the triazole ring and the phenol group in a single molecule can lead to a synergistic effect, resulting in superior corrosion protection.

Triazole DerivativeMetalCorrosive MediumInhibition Efficiency (%)
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE)Mild Steel1 M HCl95.10
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetateMild Steel1.0 M HCl95.3
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazideMild Steel1.0 M HCl95.0
3-(4-chlorophenyl)-7-methyl-5H- nih.govbohrium.comnih.govtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazin-6(7H)-one (CTT)Copper1 M HNO391.5

Role as Precursors and Intermediates in Fine Chemical Synthesis

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be readily modified to introduce desired functionalities. The 1,2,4-triazole ring is a valuable intermediate in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. lanxess.com The compound this compound can serve as a key precursor in multi-step synthetic routes, providing a scaffold that can be further elaborated to generate a diverse library of compounds.

The phenol group offers a reactive handle for various chemical transformations, such as etherification, esterification, and electrophilic aromatic substitution. These reactions allow for the attachment of different functional groups to the phenyl ring, leading to the creation of new molecules with unique properties. Similarly, the triazole ring can also be functionalized, although it is generally more stable and less reactive than the phenol group.

The synthesis of 4-(1H-1,2,4-triazol-1-yl)phenol has been reported through the reaction of 1-(4-methoxyphenyl)-1H-1,2,4-triazole with a hydrobromic acid solution. prepchem.com This synthetic route highlights the role of substituted phenols as precursors in the preparation of more complex triazole derivatives. The availability of straightforward and efficient synthetic methods for the preparation of triazole-phenols is crucial for their widespread use as intermediates in fine chemical synthesis. mdpi.com

Emerging Areas of Research and Interdisciplinary Applications

The unique combination of a triazole ring and a phenol group in this compound opens up possibilities for its application in emerging areas of research that span multiple disciplines. For instance, the ability of the triazole moiety to coordinate with metal ions could be exploited in the development of new catalysts or functional materials. chemijournal.com The phenol group, on the other hand, can impart antioxidant properties to the molecule, which could be beneficial in various applications, including the development of new polymeric materials with enhanced stability. nih.gov

In the field of sensor technology, the triazole-phenol scaffold could be used to design chemosensors for the detection of specific ions or molecules. The binding of an analyte to the sensor molecule could induce a change in its photophysical properties, such as its fluorescence or color, allowing for the visual detection of the target species. The modular nature of the triazole-phenol structure would allow for the rational design of sensors with high selectivity and sensitivity for a particular analyte.

Furthermore, the biological activity of triazole-phenols could be harnessed in agricultural applications. For example, some triazole derivatives have been shown to possess fungicidal and herbicidal properties. nih.gov Further research could lead to the development of new and more effective crop protection agents based on the this compound scaffold.

Challenges and Opportunities in Triazole-Phenol Compound Research

Despite the significant potential of triazole-phenol compounds, there are several challenges that need to be addressed to fully realize their applications. One of the main challenges is the development of green and sustainable synthetic methods for their preparation. nih.gov Traditional synthetic routes often involve the use of harsh reagents and solvents, which can have a negative impact on the environment. The development of more environmentally friendly synthetic strategies, such as those utilizing microwave or ultrasound irradiation, is an active area of research. mdpi.com

Another challenge is the potential toxicity of some triazole derivatives. While many triazole-based drugs have a good safety profile, some have been associated with adverse effects, such as hepatotoxicity. frontiersin.org Therefore, it is crucial to carefully evaluate the toxicological properties of any new triazole-phenol compound before it can be considered for commercial applications.

Despite these challenges, there are numerous opportunities for future research in this area. The vast chemical space of triazole-phenol derivatives remains largely unexplored, offering the potential for the discovery of new compounds with novel properties and applications. The integration of computational methods, such as molecular docking and quantum chemical calculations, with experimental studies can accelerate the discovery and optimization of new triazole-phenol compounds for a wide range of applications. researchgate.net

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